molecular formula C14H25NO3 B13506069 tert-Butyl 7-hydroxyoctahydroisoquinoline-2(1H)-carboxylate

tert-Butyl 7-hydroxyoctahydroisoquinoline-2(1H)-carboxylate

Cat. No.: B13506069
M. Wt: 255.35 g/mol
InChI Key: LBWXTXOJLRXAPB-UHFFFAOYSA-N
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Description

tert-Butyl 7-hydroxyoctahydroisoquinoline-2(1H)-carboxylate is a saturated isoquinoline derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 2-position and a hydroxyl group at the 7-position. Unlike its partially hydrogenated analogs (e.g., 3,4-dihydroisoquinolines), the octahydro structure implies full saturation of the isoquinoline ring system, resulting in a more flexible and conformationally stable scaffold . This compound is primarily used in pharmaceutical research as a key intermediate for synthesizing bioactive molecules, leveraging the hydroxyl group for further functionalization and the Boc group for amine protection during multi-step syntheses .

The octahydro version likely exhibits distinct physicochemical properties, such as enhanced solubility in nonpolar solvents and reduced ring strain compared to dihydro analogs.

Properties

Molecular Formula

C14H25NO3

Molecular Weight

255.35 g/mol

IUPAC Name

tert-butyl 7-hydroxy-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C14H25NO3/c1-14(2,3)18-13(17)15-7-6-10-4-5-12(16)8-11(10)9-15/h10-12,16H,4-9H2,1-3H3

InChI Key

LBWXTXOJLRXAPB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CCC(CC2C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-hydroxyoctahydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Hydroxylation: Introduction of the hydroxyl group at the 7th position can be done using selective oxidation reactions.

    tert-Butyl Protection: The carboxylate group can be protected using tert-butyl groups through esterification reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to increase yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, such as amines or alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could yield alcohols or amines.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

Medicine

    Therapeutics: Investigated for potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.

Industry

    Materials Science: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 7-hydroxyoctahydroisoquinoline-2(1H)-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of tert-butyl-substituted isoquinoline derivatives allows for tailored applications in drug discovery. Below is a systematic comparison of tert-Butyl 7-hydroxyoctahydroisoquinoline-2(1H)-carboxylate with key analogs:

Structural and Functional Variations

Compound Name Substituent(s) Saturation Level Molecular Formula Molecular Weight (g/mol) Key Applications
This compound 7-OH Octahydro C₁₄H₂₃NO₃* 265.34* Pharmaceutical intermediates
tert-Butyl 7-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate 7-OH 3,4-Dihydro C₁₄H₁₉NO₃ 249.31 Synthetic intermediates
tert-Butyl 7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate 7-F 3,4-Dihydro C₁₄H₁₈FNO₂ 251.30 Fluorinated drug candidates
tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate 7-NH₂ 3,4-Dihydro C₁₄H₂₀N₂O₂ 248.32 Amine-based coupling reactions
tert-Butyl 7-acetyl-3,4-dihydroisoquinoline-2(1H)-carboxylate 7-COCH₃ 3,4-Dihydro C₁₆H₂₁NO₃ 275.34 Acetylation studies
tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate 7-NO₂ 3,4-Dihydro C₁₄H₁₈N₂O₄ 278.31 Nitration/redox chemistry
tert-Butyl 6-amino-7-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate 6-NH₂, 7-Cl 3,4-Dihydro C₁₄H₁₉ClN₂O₂ 282.77 Multi-substituted drug scaffolds

*Estimated based on dihydro analog with additional hydrogen atoms.

Key Comparative Insights

Saturation Effects :

  • The octahydro derivative’s fully saturated ring enhances conformational flexibility and stability, making it preferable for applications requiring prolonged shelf life or resistance to oxidation .
  • Dihydro analogs (e.g., 3,4-dihydro) retain partial aromaticity, increasing reactivity in electrophilic substitution reactions compared to octahydro versions .

Functional Group Impact: Hydroxyl (7-OH): Enhances hydrogen-bonding capacity, improving solubility in polar solvents. This group is critical for interactions in biological systems . Fluoro (7-F): Introduces electronegativity, improving metabolic stability and membrane permeability in drug candidates . Amino (7-NH₂): Facilitates nucleophilic substitution or coupling reactions, enabling peptide bond formation . Nitro (7-NO₂): Serves as a precursor for amine groups via reduction, useful in multi-step syntheses .

Toxicological and Safety Data :

  • Most compounds, including the fluoro and nitro derivatives, lack comprehensive toxicological profiles, emphasizing the need for further studies .
  • Safety protocols for handling (e.g., inert atmosphere storage, sealed refrigeration) are consistent across analogs .

Biological Activity

Introduction

Tert-Butyl 7-hydroxyoctahydroisoquinoline-2(1H)-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H23NO3C_{15}H_{23}NO_3, with a molecular weight of 265.35 g/mol. The structure features a hydroxyl group and a tert-butyl ester, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC15H23NO3C_{15}H_{23}NO_3
Molecular Weight265.35 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
  • Enzymatic Inhibition : It can inhibit enzymes involved in metabolic pathways, leading to altered physiological responses.

Pharmacological Effects

Research has indicated several pharmacological effects associated with this compound:

  • Antioxidant Activity : Studies suggest that it possesses antioxidant properties, potentially mitigating oxidative stress in cells.
  • Neuroprotective Effects : Preliminary data indicate that it may protect neuronal cells from damage, which is crucial for neurodegenerative disease models.

Case Study Overview

A series of studies have evaluated the biological activity of this compound in various contexts:

  • Neuroprotection in Animal Models : In rodent models of neurodegeneration, administration of the compound showed significant improvements in cognitive function and reduced neuronal loss.
  • Antioxidant Efficacy : In vitro assays demonstrated that the compound effectively scavenged free radicals, reducing markers of oxidative stress.

Summary of Findings

Study TypeFindings
Animal Model StudiesImproved cognitive function; reduced neuronal loss
In Vitro Antioxidant AssaysSignificant reduction in oxidative stress markers

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